molecular formula C12H15NO4 B8393059 5-Hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril

5-Hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril

Cat. No. B8393059
M. Wt: 237.25 g/mol
InChI Key: QRXBEYORZJAXKA-UHFFFAOYSA-N
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Patent
US04289883

Procedure details

21.6 g of 5,8-dihydroxy-3,4-dihydrocarbostyril and 19.9 g of potassium carbonate were added to a mixture comprising 480 ml of acetone and 120 ml of water, and the resulting mixture was stirred while refluxing for 30 minutes. 76 g of 2-methoxyethyl bromide was then added thereto followed by stirring while refluxing for 8 hours. The solvent was evaporated, and water was added to the residue. The mixture was extracted with diethyl ether. The aqueous layer was rendered acidic with hydrochloric acid and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and the chloroform evaporated to obtain 15 g of 5-hydroxy-8-(2-methoxyethoxy)-3,4-dihydrocarbostyril as a black oily substance.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:13])[NH:7]2.C(=O)([O-])[O-].[K+].[K+].CC(C)=O.[CH3:24][O:25][CH2:26][CH2:27]Br>O>[OH:1][C:2]1[CH:11]=[CH:10][C:9]([O:12][CH2:27][CH2:26][O:25][CH3:24])=[C:8]2[C:3]=1[CH2:4][CH2:5][C:6](=[O:13])[NH:7]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
OC1=C2CCC(NC2=C(C=C1)O)=O
Name
Quantity
19.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
480 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
COCCBr

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C2CCC(NC2=C(C=C1)OCCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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